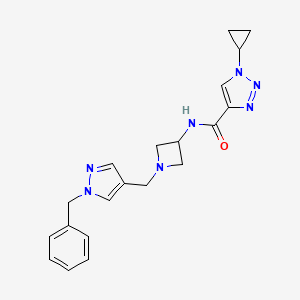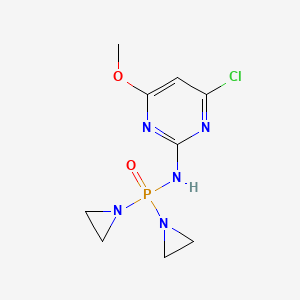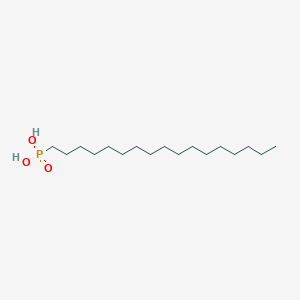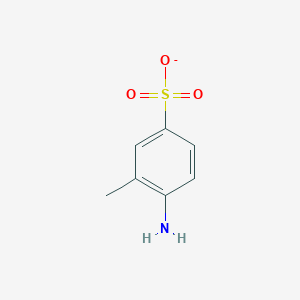
2,5-Di(2-naphthyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Di(2-naphthyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The structure of this compound consists of an oxadiazole ring substituted with two naphthyl groups at the 2 and 5 positions, which imparts unique electronic and photophysical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(2-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-naphthohydrazide with 2-naphthoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Di(2-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines or other reduced forms of the oxadiazole ring.
Substitution: Halogenated naphthyl derivatives.
Applications De Recherche Scientifique
2,5-Di(2-naphthyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent electron-transport properties.
Mécanisme D'action
The mechanism of action of 2,5-Di(2-naphthyl)-1,3,4-oxadiazole varies depending on its application:
Fluorescent Probe: The compound’s fluorescence arises from its conjugated π-system, which allows it to absorb and emit light efficiently.
Anticancer Agent: It interacts with DNA through intercalation or groove binding, disrupting the DNA replication process and leading to cell death.
Optoelectronic Devices: Functions as an electron-transport material, facilitating the movement of electrons in devices like OLEDs, thereby enhancing their performance.
Comparaison Avec Des Composés Similaires
2,5-Di(2-naphthyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives:
2,5-Diphenyl-1,3,4-oxadiazole: Similar structure but with phenyl groups instead of naphthyl groups. It has different electronic properties and is less fluorescent.
2,5-Di(4-methylphenyl)-1,3,4-oxadiazole: Contains methyl-substituted phenyl groups, leading to variations in solubility and reactivity.
2,5-Di(2-thienyl)-1,3,4-oxadiazole: Incorporates thiophene rings, which can enhance electron-donating properties and alter the compound’s electronic characteristics.
These comparisons highlight the unique properties of this compound, particularly its strong fluorescence and excellent electron-transport capabilities, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
802-51-7 |
|---|---|
Formule moléculaire |
C22H14N2O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2,5-dinaphthalen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H14N2O/c1-3-7-17-13-19(11-9-15(17)5-1)21-23-24-22(25-21)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
Clé InChI |
NQDGITXYARLRTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


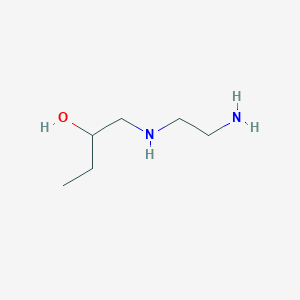
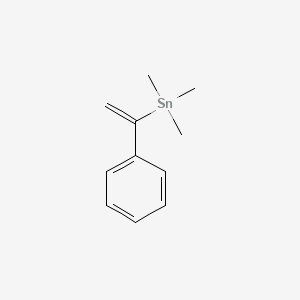
![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
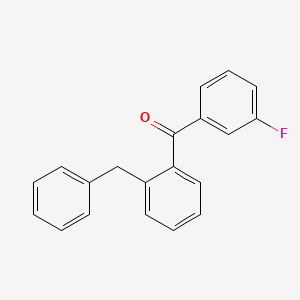
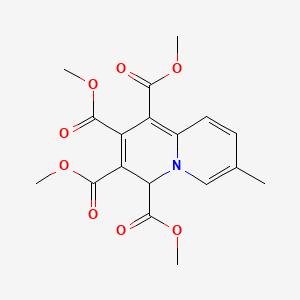
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)
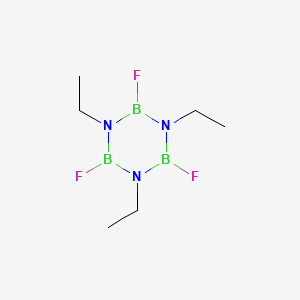

![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
